2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid
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Overview
Description
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of the Baltz-Schiemann reaction, which is applied for the synthesis of fluoropyridines . This reaction typically involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom. Another approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Similar structure with a methoxy group instead of a methyl group.
2-Amino-5-fluoropyridine: Contains an amino group instead of an acetic acid moiety.
Uniqueness
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid is unique due to the specific combination of a fluorine atom, a methyl group, and an acetic acid moiety attached to the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
DOUSWBWMIHLYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CC(=O)O)F |
Origin of Product |
United States |
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